molecular formula C23H26N2O4 B13524365 3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoicacid CAS No. 2137856-05-2

3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoicacid

Cat. No.: B13524365
CAS No.: 2137856-05-2
M. Wt: 394.5 g/mol
InChI Key: ANQMMUCRPPQMFP-UHFFFAOYSA-N
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Description

3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperazine ring. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoic acid typically involves multiple steps:

    Formation of the Fmoc-protected piperazine: This step involves reacting 9H-fluoren-9-ylmethanol with a piperazine derivative in the presence of a base such as sodium hydride.

    Introduction of the propanoic acid group: The Fmoc-protected piperazine is then reacted with a propanoic acid derivative under acidic or basic conditions to introduce the propanoic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Substitution: Various alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Major Products

    Deprotection: The major product is the free amine derivative.

    Substitution: The products depend on the substituents introduced.

    Oxidation and Reduction: The products vary based on the specific functional groups targeted.

Scientific Research Applications

3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoic acid has several applications in scientific research:

    Peptide Synthesis: It is used as a protecting group for amino acids during peptide synthesis.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Biological Research: It is used in the study of protein-protein interactions and enzyme mechanisms.

    Industrial Applications: The compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoic acid primarily involves its role as a protecting group. The Fmoc group protects the amine group during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions, allowing for the sequential synthesis of peptides.

Comparison with Similar Compounds

Similar Compounds

    9H-fluoren-9-ylmethoxycarbonyl-L-cysteine: Another Fmoc-protected amino acid derivative used in peptide synthesis.

    (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: A similar compound with a different amino acid backbone.

Uniqueness

3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoic acid is unique due to its specific structure, which combines the Fmoc protecting group with a piperazine ring and a propanoic acid group. This combination provides unique reactivity and stability, making it particularly useful in peptide synthesis and medicinal chemistry.

Properties

CAS No.

2137856-05-2

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

3-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpiperazin-1-yl]propanoic acid

InChI

InChI=1S/C23H26N2O4/c1-16-14-24(11-10-22(26)27)12-13-25(16)23(28)29-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-15H2,1H3,(H,26,27)

InChI Key

ANQMMUCRPPQMFP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O

Origin of Product

United States

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